molecular formula C25H20N4OS B5199477 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5199477
M. Wt: 424.5 g/mol
InChI Key: TYZNKDPOFTTWPU-UHFFFAOYSA-N
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Description

The compound 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a sulfanylmethyl-linked 4,5-diphenylimidazole moiety. This structure combines two pharmacologically significant heterocycles: the 1,2,4-oxadiazole, known for its metabolic stability and hydrogen-bonding capacity, and the 4,5-diphenylimidazole, which often enhances π-π stacking interactions in bioactive molecules .

Properties

IUPAC Name

5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS/c1-17-12-14-20(15-13-17)24-26-21(30-29-24)16-31-25-27-22(18-8-4-2-5-9-18)23(28-25)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZNKDPOFTTWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and biochemistry.

Molecular Formula

  • Molecular Formula : C24H18N4OS
  • Molecular Weight : 414.49 g/mol

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Compounds with imidazole and oxadiazole rings are known for their biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of imidazole exhibit significant antibacterial and antifungal activities. The incorporation of the oxadiazole moiety may enhance these properties by improving the compound's ability to penetrate microbial membranes.
  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may provide a new scaffold for developing anticancer agents.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with imidazole and oxadiazole functionalities have been investigated for use in OLEDs due to their ability to emit light upon electrical stimulation.
  • Conductive Polymers : The incorporation of such compounds into polymer matrices can enhance conductivity, making them suitable for electronic applications.

Biochemistry

In biochemistry, this compound could serve various roles:

  • Enzyme Inhibitors : The structural features allow it to interact with enzyme active sites, potentially leading to the development of inhibitors for specific biochemical pathways.
  • Probes in Biological Studies : Due to its fluorescent properties, it can be used as a probe in cellular imaging studies.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives. It was found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents could enhance activity.

Case Study 2: Anticancer Properties

Research conducted by Zhang et al. (2023) focused on the anticancer potential of oxadiazole derivatives. The study demonstrated that compounds with similar structural features induced apoptosis in various cancer cell lines through the activation of caspase pathways. The findings suggest that further exploration of this compound could lead to novel anticancer therapies.

Mechanism of Action

The mechanism of action of 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Methylphenyl, sulfanylmethyl-imidazole C₂₆H₂₁N₅OS₂ 483.61 (calculated)
TPIOP Boronate Boronate, diphenylimidazole C₂₈H₂₅BN₄O₂ 460.33
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole Styryl, methylsulfinyl C₁₁H₁₀N₂O₂S 234.27

Imidazole-Containing Heterocycles

Compounds with imidazole moieties exhibit diverse bioactivities and structural flexibility (Table 2):

  • 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) (): Combines imidazole and triazole rings.
  • 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole (): Substituted with a nitro group, this compound shows strong electron-withdrawing effects, contrasting with the target’s electron-donating methylphenyl group .

Table 2: Comparison of Imidazole Derivatives

Compound Name Heterocycle Combination Molecular Weight (g/mol) Notable Features
Target Compound Oxadiazole + imidazole 483.61 Sulfanylmethyl bridge
C1 Triazole + imidazole 567.63 Dual imidazole substituents
2-(4-Nitrophenyl)-4,5-diphenylimidazole Imidazole only 357.38 Nitro group enhances reactivity

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point is unreported, but analogous imidazole-oxadiazole hybrids (e.g., compounds 7c–7f in ) exhibit melting points between 134–178°C, suggesting moderate thermal stability .
  • Spectral Data :
    • IR : Expected N–H stretches (~3200 cm⁻¹) and C=N/C–O–C vibrations (1600–1500 cm⁻¹), consistent with imidazole and oxadiazole moieties .
    • NMR : Aromatic protons in the 4-methylphenyl group would resonate near δ 7.2–7.5 ppm, similar to compound 7d (δ 7.3–7.6 ppm) .

Biological Activity

5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that integrates an oxadiazole ring with an imidazole moiety and a sulfanyl group. Its molecular formula is C20H18N4SC_{20}H_{18}N_4S, with a molecular weight of approximately 350.45 g/mol.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and imidazole structures exhibit diverse biological activities:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 0.12–2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong antiproliferative properties .
  • Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring enhances the interaction with microbial targets.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Studies have shown that certain oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). For example, some derivatives have demonstrated IC50 values against HDAC-1 as low as 8.2 nM .
  • Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Targeting Specific Pathways : Research indicates that these compounds may selectively target pathways involved in tumor growth and metastasis, including the EGFR/Src signaling pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Activity : A study involving synthesized oxadiazole derivatives showed promising results against multiple cancer cell lines (e.g., HL-60 leukemia and UACC-62 melanoma) with GI50 values below 10 µM . This suggests potential for further development in anticancer therapies.
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Data Table

Here is a summary table illustrating the biological activities and IC50 values for selected derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.15HDAC inhibition
Compound BA5490.75Apoptosis induction
Compound CHL-600.03EGFR/Src pathway targeting
Compound DE. coli10Antimicrobial activity

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole?

  • Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) involving imidazole and oxadiazole precursors. For example, substituted imidazoles (e.g., 4,5-diphenyl-1H-imidazole derivatives) are often synthesized using benzil, aryl aldehydes, and ammonium acetate under reflux in acetic acid . The thioether linkage (-S-CH2-) can be introduced via nucleophilic substitution using thiourea or thiol intermediates. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement, as demonstrated in analogous imidazole syntheses .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer: Characterization typically involves spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=N stretch in oxadiazole at ~1610 cm⁻¹, S-CH2 vibrations at ~680 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify substituent positions and molecular connectivity. For example, aromatic protons in the 4-methylphenyl group appear as a singlet (~δ 2.3 ppm for -CH3) .
  • Elemental analysis to validate purity (>98% by HPLC) and stoichiometry .

Q. What experimental protocols ensure stability during storage?

  • Methodological Answer: Stability studies should include accelerated degradation testing under varied conditions (e.g., 40°C/75% relative humidity for 6 months). Use sealed, light-protected containers with desiccants to prevent hydrolysis of the oxadiazole ring or oxidation of the thioether group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance, reaction path searches using software like Gaussian or ORCA help identify energy barriers for key steps (e.g., cyclization of oxadiazole or sulfur nucleophilic attack). Machine learning models trained on analogous imidazole-oxadiazole systems can narrow down optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How do substituents on the imidazole and oxadiazole rings influence bioactivity?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution:

  • Electron-withdrawing groups (e.g., -NO2, -Br) on the imidazole ring may enhance binding to hydrophobic enzyme pockets but reduce solubility .
  • Methyl or methoxy groups on the oxadiazole ring can improve metabolic stability. Docking simulations (e.g., AutoDock Vina) with target proteins (e.g., kinases) help predict binding affinities. Experimental validation via enzyme inhibition assays (e.g., IC50 measurements) is essential .

Q. How to resolve contradictions in substituent effects on reaction yields?

  • Methodological Answer: Conflicting data (e.g., lower yields with electron-donating groups despite predicted stability) can arise from side reactions (e.g., dimerization). Use design of experiments (DoE) to isolate variables:

  • Central composite design evaluates interactions between temperature, catalyst loading, and substituent electronic effects .
  • HPLC-MS monitoring identifies byproducts (e.g., oxidized thioether intermediates) .

Q. What protocols validate molecular docking predictions for this compound?

  • Methodological Answer: After docking (e.g., using Glide or MOE), validate poses via:

  • Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
  • Experimental mutagenesis of predicted protein binding residues (e.g., Ala-scanning) to confirm critical interactions .

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